molecular formula C30H28N2O3S B12134226 (2Z)-2-[3-methoxy-4-(pentyloxy)benzylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one

(2Z)-2-[3-methoxy-4-(pentyloxy)benzylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one

Cat. No.: B12134226
M. Wt: 496.6 g/mol
InChI Key: UIZXMMNZHBTEMJ-QOMWVZHYSA-N
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Description

The compound (2Z)-2-[3-methoxy-4-(pentyloxy)benzylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one is a complex organic molecule with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure that includes a benzylidene group, a methoxy group, and a pentyloxy group attached to a diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[3-methoxy-4-(pentyloxy)benzylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one typically involves multi-step organic reactions. One common approach is the condensation reaction between 3-methoxy-4-(pentyloxy)benzaldehyde and 5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[3-methoxy-4-(pentyloxy)benzylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert certain functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(2Z)-2-[3-methoxy-4-(pentyloxy)benzylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one: has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Materials Science: It can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and can be used to develop new synthetic methodologies.

Mechanism of Action

The mechanism of action of (2Z)-2-[3-methoxy-4-(pentyloxy)benzylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[3-methoxy-4-(butyloxy)benzylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one
  • (2Z)-2-[3-methoxy-4-(hexyloxy)benzylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one

Uniqueness

The uniqueness of (2Z)-2-[3-methoxy-4-(pentyloxy)benzylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C30H28N2O3S

Molecular Weight

496.6 g/mol

IUPAC Name

(2Z)-2-[(3-methoxy-4-pentoxyphenyl)methylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3-one

InChI

InChI=1S/C30H28N2O3S/c1-3-4-11-18-35-24-17-16-21(19-25(24)34-2)20-26-29(33)32-28(23-14-9-6-10-15-23)27(31-30(32)36-26)22-12-7-5-8-13-22/h5-10,12-17,19-20H,3-4,11,18H2,1-2H3/b26-20-

InChI Key

UIZXMMNZHBTEMJ-QOMWVZHYSA-N

Isomeric SMILES

CCCCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=C(N=C3S2)C4=CC=CC=C4)C5=CC=CC=C5)OC

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=C(N=C3S2)C4=CC=CC=C4)C5=CC=CC=C5)OC

Origin of Product

United States

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